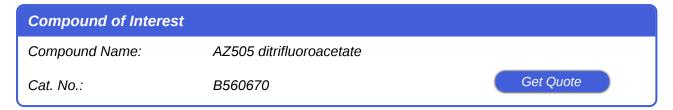


In Vitro Activity of AZ505 Ditrifluoroacetate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of **AZ505 ditrifluoroacetate**, a potent and selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase. The information presented herein is compiled from publicly available research data and is intended to support further investigation and drug development efforts targeting SMYD2.

Core Efficacy and Selectivity

AZ505 ditrifluoroacetate has been identified as a highly potent and selective inhibitor of SMYD2. In vitro enzymatic assays have demonstrated its ability to inhibit SMYD2 at submicromolar concentrations. The selectivity of AZ505 is a key attribute, with significantly lower activity against other histone methyltransferases.

Table 1: In Vitro Inhibitory Activity of AZ505 Ditrifluoroacetate



Target	IC50 (μM)	Binding Affinity (Kd, µM)	Notes
SMYD2	0.12[1][2][3][4]	0.5[1][5]	Potent and selective inhibition.
SMYD3	>83.3[1][3]	Not Reported	Over 600-fold selectivity compared to SMYD2.[1][3]
DOT1L	>83.3[1][3]	Not Reported	High selectivity.
EZH2	>83.3[6]	Not Reported	High selectivity.

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. Kd: The dissociation constant, a measure of the binding affinity between a ligand (AZ505) and a protein (SMYD2).

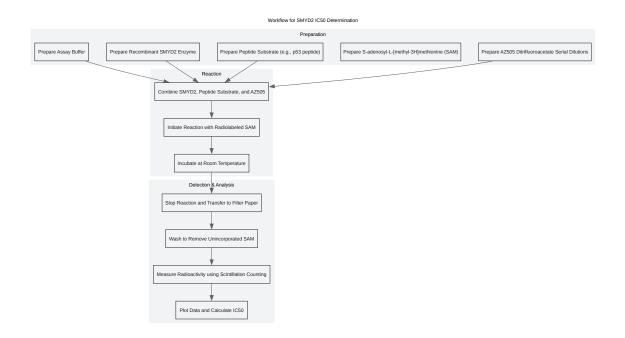
Mechanism of Action

X-ray crystallography studies have revealed that AZ505 acts as a substrate-competitive inhibitor of SMYD2.[2][6] It binds to the peptide-binding groove of the enzyme, thereby preventing the natural substrate, such as p53, from accessing the active site.[2][6] This competitive inhibition is a key aspect of its mechanism. The binding of AZ505 to SMYD2 is primarily driven by hydrophobic interactions.[1][3]

Experimental Protocols SMYD2 Inhibition Assay (IC50 Determination)

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of AZ505 against SMYD2, based on typical biochemical assays for methyltransferase activity.





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Caption: Workflow for determining the IC50 of AZ505 against SMYD2.



Methodology:

- Assay Components: The assay is typically performed in a buffer containing recombinant SMYD2 enzyme, a peptide substrate (e.g., a p53-derived peptide), and the co-factor S-adenosyl-L-methionine (SAM), which is often radiolabeled (e.g., with ³H) for detection.
- Inhibitor Preparation: A dilution series of AZ505 ditrifluoroacetate is prepared in a suitable solvent like DMSO.
- Reaction Initiation: The reaction is initiated by adding the radiolabeled SAM to a mixture of the enzyme, peptide substrate, and varying concentrations of the inhibitor.
- Incubation: The reaction mixtures are incubated to allow for the methylation of the peptide substrate by SMYD2.
- Detection: The reaction is stopped, and the amount of methylated peptide is quantified. For radiolabeled assays, this often involves capturing the peptide on a filter and measuring the incorporated radioactivity using a scintillation counter.
- Data Analysis: The percentage of inhibition at each AZ505 concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.

Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd)

ITC is utilized to measure the binding affinity (Kd) of AZ505 to SMYD2.

Methodology:

- Sample Preparation: Purified, recombinant SMYD2 protein is placed in the sample cell of the
 calorimeter, and a solution of AZ505 ditrifluoroacetate is loaded into the injection syringe.
 Both are in an identical buffer to minimize heat of dilution effects.
- Titration: A series of small injections of the AZ505 solution are made into the SMYD2 solution.



- Heat Measurement: The heat change associated with each injection is measured by the calorimeter.
- Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. The binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

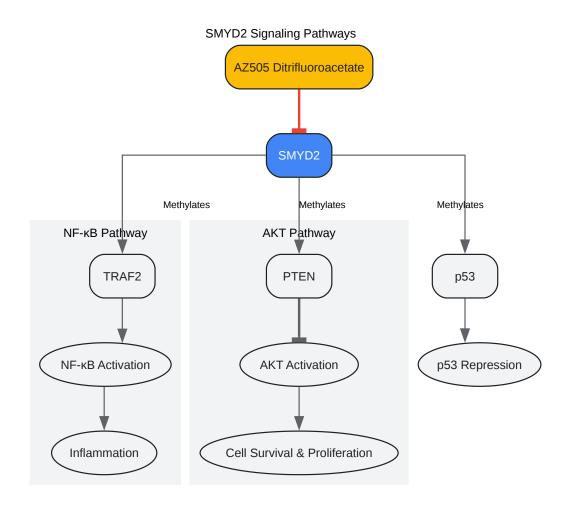
Signaling Pathways Involving SMYD2

SMYD2 is known to methylate both histone and non-histone proteins, thereby playing a role in various cellular signaling pathways. Inhibition of SMYD2 by AZ505 can modulate these pathways.

SMYD2-Mediated Regulation of NF-kB and AKT Signaling

SMYD2 has been shown to methylate several key signaling proteins, including TRAF2 and PTEN, which in turn affects the NF-kB and AKT pathways.





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